3-(Furan-3-ylmethyl)pyrrolidine
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Overview
Description
3-(Furan-3-ylmethyl)pyrrolidine is a heterocyclic organic compound that features a pyrrolidine ring substituted with a furan ring at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-3-ylmethyl)pyrrolidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, a nitrone or azomethine ylide can undergo a 1,3-dipolar cycloaddition with a dipolarophile like an olefin . Another method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. Methods such as catalytic hydrogenation and cyclization reactions are often employed. The use of robust catalysts and optimized reaction conditions is crucial for efficient large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Furan-3-ylmethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the furan ring, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
Oxidation: Formation of furan-3-carboxylic acid derivatives.
Reduction: Formation of saturated pyrrolidine derivatives.
Substitution: Formation of halogenated or alkylated furan derivatives.
Scientific Research Applications
3-(Furan-3-ylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 3-(Furan-3-ylmethyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: Another nitrogen-containing heterocycle with a five-membered ring.
Pyrrolidine: The parent compound without the furan substitution.
Uniqueness
3-(Furan-3-ylmethyl)pyrrolidine is unique due to the combination of the pyrrolidine and furan rings, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C9H13NO |
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Molecular Weight |
151.21 g/mol |
IUPAC Name |
3-(furan-3-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C9H13NO/c1-3-10-6-8(1)5-9-2-4-11-7-9/h2,4,7-8,10H,1,3,5-6H2 |
InChI Key |
OGGLXYXYIZFOHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=COC=C2 |
Origin of Product |
United States |
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